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Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous compounds with diverse biological activities. Methyl 3-hydroxyisothiazole-5-
carboxylate, a key synthetic intermediate, presents a fascinating case study in structural

chemistry due to the complex interplay of keto-enol tautomerism and conformational isomerism

of its ester group. Understanding these features is paramount for drug development

professionals, as they directly dictate the molecule's physicochemical properties and its

interaction with biological targets. This guide provides a comprehensive analysis of this

molecule, elucidating its structural nuances through a multi-pronged approach that integrates

synthetic strategy, advanced spectroscopic techniques, and computational modeling. We will

explore the causality behind experimental choices, present detailed protocols for

characterization, and offer insights into how the molecule's structural dynamics can be

harnessed for rational drug design.
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Introduction: The Isothiazole Scaffold in Medicinal
Chemistry
Significance of the Isothiazole Ring System
Isothiazole and its derivatives are five-membered heterocyclic compounds containing nitrogen

and sulfur atoms at positions 1 and 2, respectively. This structural motif is of significant interest

to researchers and drug development professionals due to its wide spectrum of

pharmacological properties. Thiazole-containing compounds are recognized for activities

including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral effects[1][2]. The

unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow the

isothiazole ring to act as a versatile pharmacophore, participating in various non-covalent

interactions with biological macromolecules.

Methyl 3-Hydroxyisothiazole-5-carboxylate: A Key
Intermediate and Pharmacophore
Methyl 3-hydroxyisothiazole-5-carboxylate (CAS: 100241-89-2) is an aromatic sulfur

compound that serves as a valuable building block in organic synthesis[3]. Its bifunctional

nature, featuring a nucleophilic hydroxy group and an electrophilic ester, allows for diverse

chemical modifications. More importantly, the arrangement of the hydroxyl and carboxylate

groups on the isothiazole core presents a specific three-dimensional pharmacophoric pattern

that is crucial for molecular recognition at enzyme active sites or receptor binding pockets.

Core Scientific Challenge: Tautomerism and
Conformational Plasticity
The primary structural complexity of this molecule arises from two phenomena:

Keto-Enol Tautomerism: The "3-hydroxy" nomenclature describes the enol form, but it can

exist in equilibrium with its keto tautomer, 2,3-dihydro-3-oxoisothiazole-5-carboxylate[4]. This

equilibrium is highly sensitive to the molecular environment, particularly the polarity of the

solvent, which can stabilize one form over the other through hydrogen bonding and dipole

interactions[5][6].
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Conformational Isomerism: The ester group at the C5 position is not fixed in space. Rotation

around the C5-C(O) single bond leads to different conformers with distinct energy levels. The

orientation of the carbonyl oxygen and the methoxy group relative to the isothiazole ring can

significantly influence the molecule's overall shape and electrostatic potential.

A thorough understanding of these two factors is not merely academic; it is essential for

predicting the molecule's behavior in biological systems.

Synthesis and Characterization
Proposed Synthetic Pathway
While multiple routes to substituted isothiazoles exist, a common and effective strategy

involves the cyclization of a suitable precursor that contains the requisite S-C-C-C-N backbone.

A plausible synthesis for Methyl 3-hydroxyisothiazole-5-carboxylate can be conceptualized

based on established isothiazole synthesis methodologies[7][8]. The following diagram

illustrates a generalized synthetic workflow.

Step 1: Thioamide Formation

Step 2: Oxidative S-N Cyclization

β-Ketoester

Thioamide Intermediate

Thionation

Lawesson's Reagent

Methyl 3-Hydroxyisothiazole-5-carboxylate

Cyclization

Ammonia Source (e.g., NH4OAc) Oxidizing Agent (e.g., I2)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b019379/docs?utm_src=pdf-body#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm
https://www.benchchem.com/product/b019379/docs?utm_src=pdf-body-img#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized workflow for isothiazole synthesis.

Step-by-Step Synthesis Protocol
This protocol is a representative example adapted from general procedures for isothiazole

synthesis.

Thioamide Formation:

To a solution of dimethyl 1,3-acetonedicarboxylate (1 equivalent) in anhydrous toluene,

add Lawesson's reagent (0.5 equivalents).

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Once the starting material is consumed, cool the reaction mixture to room temperature

and concentrate under reduced pressure.

Purify the resulting crude thioamide intermediate by column chromatography on silica gel.

Oxidative Cyclization:

Dissolve the purified thioamide intermediate (1 equivalent) in a suitable solvent such as

ethanol.

Add an ammonia source, such as ammonium acetate (3-4 equivalents), and an oxidizing

agent, like iodine (1.2 equivalents), to the solution.

Stir the mixture at room temperature for 12-24 hours.

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove

excess iodine.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer

with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to yield

pure Methyl 3-hydroxyisothiazole-5-carboxylate.
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Initial Characterization
Initial confirmation of the product's identity is achieved through standard analytical techniques.

Property Reported Value Source

Molecular Formula C₅H₅NO₃S [3][9]

Molecular Weight 159.16 g/mol [3][9]

Melting Point 174-176°C [10]

Appearance White to off-white solid -

The Central Question: Keto-Enol Tautomerism
The ability of Methyl 3-hydroxyisothiazole-5-carboxylate to exist as two distinct tautomers is

the most critical aspect of its structural chemistry. The equilibrium between the enol (hydroxy)

and keto (oxo) forms dictates its hydrogen bonding capability and overall electronic distribution.

Caption: Keto-Enol tautomeric equilibrium.

Causality: How Solvent Polarity Governs Tautomeric
Preference
The choice of solvent is not arbitrary; it is a tool to probe and control the tautomeric equilibrium.

Aprotic, Nonpolar Solvents (e.g., Chloroform, Dioxane): These solvents are less capable of

forming strong hydrogen bonds. In such environments, the enol form can be stabilized by a

strong intramolecular hydrogen bond between the 3-hydroxyl group and the nitrogen atom

(or ester carbonyl), making it the potentially preferred tautomer[5].

Protic or Polar Aprotic Solvents (e.g., Water, DMSO, Methanol): These solvents are excellent

hydrogen bond donors and/or acceptors. They can solvate the molecule effectively,

disrupting the intramolecular hydrogen bond of the enol form. The keto form, with its greater

dipole moment and distinct hydrogen bond acceptor sites (the amide-like nitrogen and

carbonyl oxygen), is often stabilized and becomes the predominant species in these

solvents[6][11].
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Spectroscopic Investigation of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) is a powerful technique to observe the tautomeric

equilibrium directly in solution.

Sample Preparation: Prepare two separate NMR samples by dissolving ~5-10 mg of the

compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform

(CDCl₃), respectively.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for both samples on a 400 MHz or higher

spectrometer.

Analysis:

In DMSO-d₆ (Keto form expected): Look for a broad signal in the ¹H NMR spectrum

characteristic of an N-H proton (typically > 10 ppm). The isothiazole ring proton will appear

as a singlet.

In CDCl₃ (Enol form expected): The N-H proton signal should be absent. Instead, a signal

for the O-H proton should appear, though its chemical shift can be variable. The chemical

shifts of the ring carbons in the ¹³C spectrum will also differ significantly between the two

forms due to changes in hybridization and electron density. The keto form will show a C=O

carbon signal at a characteristic downfield shift.

Infrared (IR) spectroscopy provides clear evidence for the presence of specific functional

groups associated with each tautomer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid compound

with dry KBr powder and pressing it into a disk.

Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

Analysis:

Keto Form: A strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O

stretching of the cyclic amide (lactam) group.
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Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch.

The absence of a strong C=O band in the lactam region would further support the enol

structure.

Conformational Analysis of the Carboxylate Moiety
Beyond tautomerism, the spatial orientation of the methyl carboxylate group is critical for

defining the molecule's shape and interaction profile. Computational chemistry is the ideal tool

for exploring this conformational landscape.

The Importance of Conformation in Receptor Binding
The relative orientation of the ester's carbonyl oxygen and methoxy group can determine

whether the molecule fits into a hydrophobic or hydrophilic pocket of a target protein. A specific

conformation might be required to form a key hydrogen bond or to avoid steric clashes, making

conformational analysis a cornerstone of structure-based drug design[12].

Computational Modeling Workflow
Density Functional Theory (DFT) provides a robust and accurate method for calculating the

geometric and electronic structure of molecules.
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1. Build Initial 3D Structure
(Keto or Enol Tautomer)

2. Define Dihedral Angle
(Ring-C-C=O)

3. Potential Energy Surface (PES) Scan
(Rotate dihedral from 0° to 360°)

4. Identify Energy Minima
(Stable Conformers)

5. Full Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

6. Analyze Relative Energies &
Populations (Boltzmann distribution)

Click to download full resolution via product page

Caption: Workflow for computational conformational analysis.

Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

Construct a 3D model of the desired tautomer (e.g., the keto form).

Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the

dihedral angle defined by the atoms C4-C5-C(carbonyl)-O(carbonyl) in 10° or 15°
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increments. Use a moderate basis set (e.g., B3LYP/6-31G(d)) for the scan to save

computational cost.

Identify the approximate angles corresponding to energy minima from the PES scan plot.

Perform full geometry optimization and frequency calculations on the structures from each

energy minimum using a higher-level basis set (e.g., B3LYP/6-311++G(d,p)) to obtain

accurate energies and confirm they are true minima (no imaginary frequencies)[13][14].

Key Conformers and Their Predicted Stability
The calculations would likely reveal at least two low-energy conformers corresponding to syn-

and anti-orientations of the ester carbonyl relative to the sulfur atom in the ring. The relative

energies determine their population at a given temperature.

Conformer
Dihedral Angle
(approx.)

Relative Energy
(kJ/mol)

Predicted
Population (298 K)

Conformer A (syn) ~0°
0.00 (Global

Minimum)
>95%

Conformer B (anti) ~180° > 8.0 <5%

(Note: Data is illustrative based on typical conformational profiles of similar systems.)

Definitive Solid-State Structure: X-ray
Crystallography
While NMR and computational methods describe the molecule's behavior in solution and in

vacuo, single-crystal X-ray diffraction provides an unambiguous picture of its structure in the

solid state.

The Gold Standard for Structural Elucidation
This technique yields precise atomic coordinates, allowing for the definitive determination of the

tautomeric form, bond lengths, bond angles, and the conformation adopted in the crystal lattice.
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It also reveals the intricate network of intermolecular interactions, such as hydrogen bonding,

which dictates crystal packing[15].

Protocol: Single Crystal Growth and X-ray Diffraction
Analysis

Crystal Growth: The key, and often most challenging, step is to grow diffraction-quality single

crystals. This is typically achieved by slow evaporation of a saturated solution of the

compound. A variety of solvents should be screened (e.g., methanol, ethanol, acetonitrile,

ethyl acetate).

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the

crystal, and the diffraction pattern is collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to solve the phase

problem and generate an initial electron density map. An atomic model is built into the map

and refined to achieve the best fit with the experimental data.

Integrating the Data: A Holistic Structural View
A senior scientist does not rely on a single piece of data. The power of this analysis comes

from integrating the findings from all techniques. For example, if X-ray crystallography shows

the molecule exists as the keto tautomer in the solid state, and NMR in DMSO corroborates

this, while NMR in chloroform suggests the enol form, we can confidently conclude that the

tautomeric equilibrium is highly sensitive to hydrogen bonding. This integrated understanding is

crucial for drug design, as the microenvironment of a protein's active site can be polar,

nonpolar, or amphiphilic, and the molecule's structure will adapt accordingly.

This detailed structural knowledge allows for more accurate molecular docking simulations,

better prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

properties, and ultimately, the design of more potent and selective drug candidates.

Conclusion
The structural analysis of Methyl 3-hydroxyisothiazole-5-carboxylate reveals a molecule of

significant complexity and subtlety. Its character is dominated by a solvent-dependent keto-enol

tautomeric equilibrium and the rotational freedom of its C5-ester substituent. By employing a
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synergistic combination of spectroscopic (NMR, IR), computational (DFT), and crystallographic

methods, we can build a comprehensive, multi-state model of its structure. This detailed

understanding is not merely a chemical curiosity but a fundamental prerequisite for any drug

discovery program that utilizes this important heterocyclic scaffold, enabling scientists to predict

and modulate its properties for therapeutic benefit.

References
ChemSynthesis. (2024). methyl 3-hydroxy-5-isothiazolecarboxylate. Available at: [Link]

The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Available at: [Link]

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-

[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][9][16]thiazin-4-one 1,1-

dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][9][16]thiazin-4-

one 1,1-dioxide. Acta Crystallographica Section C, 64(Pt 11), o590-4. Available at: [Link]

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis,

Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.

Available at: [Link]

MDPI. (2020). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-

Bromoisothiazole-5-carboxylic Acid. Molbank, 2020(2), M1131. Available at: [Link]

Aljamali, N. M., et al. (2022). A synergistic investigation of azo-thiazole derivatives

incorporating thiazole moieties: a comprehensive exploration of their synthesis,

characterization, computational insights, solvatochromism, and multimodal biological activity

assessment. RSC Advances, 12(48), 31235-31251. Available at: [Link]

Mir, S. A., et al. (2022). Structural insights into conformational stability and binding of

thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Journal of

Molecular Structure, 1265, 133423. Available at: [Link]

Pharmaffiliates. (2024). Methyl-3-hydroxyisothiazole-5-carboxylate. Available at: [Link]

ResearchGate. (2019). H.NMR of Compound [ 5 ]. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.chemsynthesis.com/base/chemical-structure/22197.html
https://pubs.rsc.org/en/content/articlepdf/2024/ob/d4ob01725k
https://www.chemsynthesis.com/base/chemical-structure-2171.html
https://www.rsc.org/suppdata/d4/ob/d4ob01725k/d4ob01725k1.pdf
https://www.chemsynthesis.com/base/chemical-structure-2171.html
https://www.rsc.org/suppdata/d4/ob/d4ob01725k/d4ob01725k1.pdf
https://pubmed.ncbi.nlm.nih.gov/18989086/
https://www.mdpi.com/1420-3049/28/21/7354
https://www.mdpi.com/1422-8599/2020/2/M1131
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618090/
https://www.sciencedirect.com/science/article/pii/S002228602200841X
https://www.benchchem.com/product/b019379/docs?utm_src=pdf-body#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.pharmaffiliates.com/en/pa2712064
https://www.researchgate.net/figure/HNMR-of-Compound-5_fig4_330686972
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at:

[Link]

Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-

hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-596.

Available at: [Link]

Sci-Hub. (2024). The tautomerism of 3-hydroxyisoquinolines. Available at: [Link]

Kuş, M. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft

methods. Eskişehir Technical University Journal of Science and Technology A- Applied

Sciences and Engineering, 21(1), 63-71. Available at: [Link]

Almarhoon, Z. M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives

and their Biological Activities. Current Medicinal Chemistry, 30(35), 3935-3963. Available at:

[Link]

Ulakbim. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft

methods. Available at: [Link]

Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-

Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of

Chemistry, 66(4), 1-8. Available at: [Link]

Organic Chemistry Portal. (2024). Synthesis of thiazoles. Available at: [Link]

Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational

studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18.

Available at: [Link]

ResearchGate. (2022). Biological Potential of Thiazole Derivatives of Synthetic Origin.

Available at: [Link]

Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And

Biological Activities. Kuey, 30(5), 3647-3656. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.chem.wisc.edu/areas/reich/nmr/h-data.htm
https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000590
https://sci-hub.se/10.1039/j29670000590
https://dergipark.org.tr/en/pub/estuja/issue/58014/796645
https://pubmed.ncbi.nlm.nih.gov/37496137/
https://trdizin.gov.tr/publication/TVRjd09UWTBOUT09
https://ejchem.journals.ekb.eg/article_281258.html
https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10810332/
https://www.researchgate.net/publication/362945781_Biological_Potential_of_Thiazole_Derivatives_of_Synthetic_Origin
https://www.kuey.net/index.php/kuey/article/view/2065
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism

of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-

one Moieties. Molecules, 25(22), 5484. Available at: [Link]

BEPLS. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole

Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 9(1), 1-10.

Available at: [Link]

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational,

Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

Molecules, 27(13), 4118. Available at: [Link]

Al-Balas, Q., et al. (2022). Ligand-based design, synthesis, computational insights, and in

vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of

SARS-CoV-2 main protease. Scientific Reports, 12(1), 13136. Available at: [Link]

Google Patents. (1996). WO1996016050A1 - Process for preparation of 5-
hydroxymethylthiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. kuey.net [kuey.net]

3. scbt.com [scbt.com]

4. echemi.com [echemi.com]

5. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical
Organic (RSC Publishing) [pubs.rsc.org]

6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the
Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry
[orientjchem.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7699745/
https://www.bepls.com/jan_2020/1.pdf
https://www.mdpi.com/1420-3049/27/13/4118
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9340058/
https://www.benchchem.com/product/b019379?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/314297107_Biological_Potential_of_Thiazole_Derivatives_of_Synthetic_Origin
https://kuey.net/index.php/kuey/article/download/3647/2378/8412
https://www.scbt.com/p/methyl-3-hydroxyisothiazole-5-carboxylate-100241-89-2
https://www.echemi.com/products/pd2110058994-methyl-3-oxo-1-2-thiazole-5-carboxylate.html
https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000590
https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000590
https://www.orientjchem.org/vol39no1/computational-study-of-the-keto-enol-tautomerism-of-3-phenyl-24-pentanedione-in-the-gaseous-phase-and-solvents-using-dft-methods/
https://www.orientjchem.org/vol39no1/computational-study-of-the-keto-enol-tautomerism-of-3-phenyl-24-pentanedione-in-the-gaseous-phase-and-solvents-using-dft-methods/
https://www.orientjchem.org/vol39no1/computational-study-of-the-keto-enol-tautomerism-of-3-phenyl-24-pentanedione-in-the-gaseous-phase-and-solvents-using-dft-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-
carboxylic Acid | MDPI [mdpi.com]

8. Thiazole synthesis [organic-chemistry.org]

9. chemsynthesis.com [chemsynthesis.com]

10. METHYL-3-HYDROXYISOTHIAZOLE-5-CARBOXYLATE CAS#: [m.chemicalbook.com]

11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole
Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC
[pmc.ncbi.nlm.nih.gov]

12. Structural insights into conformational stability and binding of thiazolo-[2,3-b]
quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

13. dergipark.org.tr [dergipark.org.tr]

14. TRDizin [search.trdizin.gov.tr]

15. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-
dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-
trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. rsc.org [rsc.org]

To cite this document: BenchChem. [3-Hydroxyisothiazole-5-carboxylate structural analysis
and conformation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019379/docs#3-hydroxyisothiazole-5-carboxylate-
structural-analysis-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.mdpi.com/1422-8599/2023/1/M1557
https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm
https://www.chemsynthesis.com/base/chemical-structure-2171.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB4507466_EN.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7699804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9646979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9646979/
https://dergipark.org.tr/tr/download/article-file/1376658
https://search.trdizin.gov.tr/en/yayin/detay/434260/conformational-analysis-of-thiazole-5-carboxylic-acid-using-dfttd-dft-methods
https://pubmed.ncbi.nlm.nih.gov/18989086/
https://pubmed.ncbi.nlm.nih.gov/18989086/
https://pubmed.ncbi.nlm.nih.gov/18989086/
https://pubmed.ncbi.nlm.nih.gov/18989086/
https://www.rsc.org/suppdata/d4/ob/d4ob01725k/d4ob01725k1.pdf
https://www.benchchem.com/product/b019379/docs#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.benchchem.com/product/b019379/docs#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.benchchem.com/product/b019379/docs#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.benchchem.com/product/b019379/docs#3-hydroxyisothiazole-5-carboxylate-structural-analysis-and-conformation
https://www.benchchem.com/product/b019379?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

